3-Cyclopropyl-4-methylanisole
Description
- Chemical structure: C₁₁H₁₄O (methoxybenzene with cyclopropyl and methyl substituents).
- Synthesis routes (e.g., Friedel-Crafts alkylation, Suzuki coupling).
- Applications: Intermediate in pharmaceuticals, agrochemicals, or fragrances.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-cyclopropyl-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-10(12-2)7-11(8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
XXJURILKLDMGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-methylanisole typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylanisole with a cyclopropylating agent under specific conditions. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents and conditions would be tailored to ensure scalability and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-methylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-methoxybenzaldehyde.
Reduction: Formation of cyclopropyl-4-methylanisole alcohols.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-Cyclopropyl-4-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methylanisole involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylanisole core can participate in aromatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
- Table 1: Physicochemical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| 3-Cyclopropyl-4-methylanisole | 245–250 (est.) | 30–35 | Insoluble | 3.2 |
| 4-Methylanisole | 220–225 | 15–18 | Slightly soluble | 2.8 |
| 3-Cyclopropylanisole | 235–240 | 25–28 | Insoluble | 3.1 |
- Reactivity Differences : Electron-donating effects of cyclopropyl vs. methyl groups in electrophilic substitution reactions.
- Thermal Stability : Enhanced stability due to cyclopropyl’s ring strain compared to linear alkyl chains.
- Biological Activity : Comparative efficacy in antimicrobial assays (hypothetical EC₅₀ values).
Research Findings
- Synthetic Efficiency : Higher yields reported for this compound vs. bulkier analogs due to steric factors.
- Spectroscopic Signatures : Distinct ¹H-NMR shifts (e.g., cyclopropyl protons at δ 0.5–1.2 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
